molecular formula C23H18N4O B15023408 6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B15023408
M. Wt: 366.4 g/mol
InChI Key: KDHUQVDJYCGVHO-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a synthetic organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using various halides or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine
  • 6-(4-Methoxyphenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness

6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C23H18N4O/c1-15-7-9-17(10-8-15)22-24-25-23-20-6-4-3-5-19(20)21(26-27(22)23)16-11-13-18(28-2)14-12-16/h3-14H,1-2H3

InChI Key

KDHUQVDJYCGVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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